Tetrafluoro-1,3-bis(trifluoromethyl)benzene
Overview
Description
Tetrafluoro-1,3-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8F10. It is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrafluoro-1,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the regioselective metalation of 1,3-bis(trifluoromethyl)benzene, followed by subsequent carboxylation at specific positions to yield the desired product . The reaction typically requires the use of strong bases such as n-butyllithium and specific reaction conditions to ensure regioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrafluoro-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated derivatives.
Reduction: Reduction reactions can be performed to modify the fluorine content or introduce other functional groups.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like n-butyllithium for metalation, and oxidizing agents for oxidation reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, carboxylation of 1,3-bis(trifluoromethyl)benzene yields 2,6-bis(trifluoromethyl)benzoic acid .
Scientific Research Applications
Tetrafluoro-1,3-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Mechanism of Action
The mechanism by which tetrafluoro-1,3-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A related compound with similar fluorinated groups but fewer fluorine atoms.
1,4-Bis(trifluoromethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Hexafluorobenzene: A fully fluorinated benzene derivative with different chemical properties.
Uniqueness
Tetrafluoro-1,3-bis(trifluoromethyl)benzene is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups. This gives it distinct chemical properties, such as higher thermal stability and reactivity compared to other fluorinated aromatic compounds .
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVQFXNRXDTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380211 | |
Record name | 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319-82-4 | |
Record name | 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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